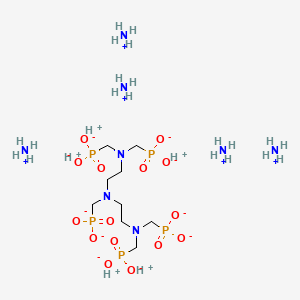
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazinone ring, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazinone ring, followed by the introduction of the ethyl ester group through esterification reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazinone ring to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties enable the development of high-performance products with specific functionalities.
Wirkmechanismus
The mechanism of action of acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The benzothiazinone ring plays a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, methyl ester
- Acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, propyl ester
Uniqueness
Compared to similar compounds, acetic acid, (((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester exhibits unique reactivity and biological activity due to the specific arrangement of functional groups. Its ethyl ester group provides distinct solubility and stability characteristics, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
91119-76-5 |
|---|---|
Molekularformel |
C15H18N2O4S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
ethyl 2-[(Z)-1-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C15H18N2O4S/c1-4-20-15(19)8-21-16-10(2)11-5-6-13-12(7-11)17(3)14(18)9-22-13/h5-7H,4,8-9H2,1-3H3/b16-10- |
InChI-Schlüssel |
GNJRMANZNABSAG-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC(=O)CO/N=C(/C)\C1=CC2=C(C=C1)SCC(=O)N2C |
Kanonische SMILES |
CCOC(=O)CON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















